(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure. It contains a cyano group, a fluorophenyl group, and a methoxynaphthalenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves a multi-step process. The starting materials often include 4-fluoroaniline, 4-methoxynaphthalene, and acrylonitrile. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide include:
- (E)-2-cyano-N-(4-chlorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
- (E)-2-cyano-N-(4-bromophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHNQQSXLUCGH-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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